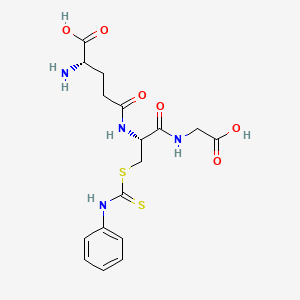
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol is a complex organic compound with a specific stereochemistry. This compound is characterized by its oxane ring structure, which is substituted with a phenylmethoxy group and three hydroxyl groups. The stereochemistry of the compound is crucial for its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol typically involves multiple steps to ensure the correct stereochemistry. One common method involves the protection of hydroxyl groups, followed by the introduction of the phenylmethoxy group through nucleophilic substitution. The final steps often include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups and the phenylmethoxy group play crucial roles in binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares a similar hydroxyl group arrangement but lacks the phenylmethoxy group.
(2S,3S,4R,5R)-5-(Acetoxymethyl)-2’,5’-dimethyl-2,3,4,5-tetrahydro-2,3’-bifuran-3,4-diyl diacetate: This compound has a similar oxane ring structure but different substituents.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol lies in its specific stereochemistry and the presence of the phenylmethoxy group
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12+/m1/s1 |
Clé InChI |
XUGMDBJXWCFLRQ-WYUUTHIRSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)


![1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B12351018.png)



![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)





